Cas no 51784-10-2 (2,3-Dibromopropyl Isothiocyanate)

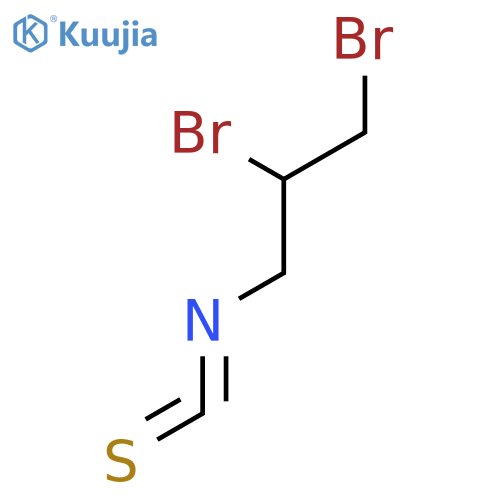

51784-10-2 structure

商品名:2,3-Dibromopropyl Isothiocyanate

2,3-Dibromopropyl Isothiocyanate 化学的及び物理的性質

名前と識別子

-

- Propane,1,2-dibromo-3-isothiocyanato-

- 2,3-Dibromopropyl isothiocyanate

- 1,2-dibromo-3-isothiocyanatopropane

- AKOS005606251

- NSC158369

- FT-0676339

- AFQQAAKQKFCSPQ-UHFFFAOYSA-N

- 51784-10-2

- NSC 158369

- MFCD00060411

- NSC-158369

- 1,2-Dibromo-3-isothiocyanatopropane #

- 2,3-Dibromopropyl Isothiocyanate

-

- MDL: MFCD00060411

- インチ: InChI=1S/C4H5Br2NS/c5-1-4(6)2-7-3-8/h4H,1-2H2

- InChIKey: AFQQAAKQKFCSPQ-UHFFFAOYSA-N

- ほほえんだ: C(C(CN=C=S)Br)Br

計算された属性

- せいみつぶんしりょう: 256.85100

- どういたいしつりょう: 256.85095g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 100

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 44.4Ų

じっけんとくせい

- 密度みつど: 1,96 g/cm3

- PSA: 44.45000

- LogP: 2.24760

2,3-Dibromopropyl Isothiocyanate セキュリティ情報

2,3-Dibromopropyl Isothiocyanate 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2,3-Dibromopropyl Isothiocyanate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB149889-10 g |

2,3-Dibromopropyl isothiocyanate, 97%; . |

51784-10-2 | 97% | 10 g |

€240.30 | 2023-07-20 | |

| TRC | D428100-5g |

2,3-Dibromopropyl Isothiocyanate |

51784-10-2 | 5g |

$ 250.00 | 2022-06-05 | ||

| abcr | AB149889-50 g |

2,3-Dibromopropyl isothiocyanate, 97%; . |

51784-10-2 | 97% | 50 g |

€799.60 | 2023-07-20 | |

| Fluorochem | 018504-50g |

2,3-Dibromopropyl isothiocyanate |

51784-10-2 | 50g |

£493.00 | 2022-02-28 | ||

| abcr | AB149889-50g |

2,3-Dibromopropyl isothiocyanate, 97%; . |

51784-10-2 | 97% | 50g |

€799.60 | 2025-02-18 | |

| TRC | D428100-500mg |

2,3-Dibromopropyl Isothiocyanate |

51784-10-2 | 500mg |

$ 50.00 | 2022-06-05 | ||

| TRC | D428100-1g |

2,3-Dibromopropyl Isothiocyanate |

51784-10-2 | 1g |

$ 70.00 | 2022-06-05 | ||

| Fluorochem | 018504-10g |

2,3-Dibromopropyl isothiocyanate |

51784-10-2 | 10g |

£123.00 | 2022-02-28 | ||

| abcr | AB149889-10g |

2,3-Dibromopropyl isothiocyanate, 97%; . |

51784-10-2 | 97% | 10g |

€240.30 | 2025-02-18 | |

| A2B Chem LLC | AG22783-50g |

2,3-DIBROMOPROPYL ISOTHIOCYANATE |

51784-10-2 | 50g |

$664.00 | 2024-04-19 |

2,3-Dibromopropyl Isothiocyanate 関連文献

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

51784-10-2 (2,3-Dibromopropyl Isothiocyanate) 関連製品

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:51784-10-2)2,3-Dibromopropyl Isothiocyanate

清らかである:99%

はかる:50g

価格 ($):474.0